molecular formula C14H19NO2 B2649618 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide CAS No. 1257548-96-1

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2649618
CAS No.: 1257548-96-1
M. Wt: 233.311
InChI Key: GJGIOCZEMUVLKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide” is based on its molecular formula C14H19NO2. Detailed structural analysis would require more specific information or computational chemistry techniques.


Chemical Reactions Analysis

The chemical reactions involving “N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide” could be complex and varied. One example of a reaction involving similar compounds is the catalytic protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Chemoselective Acetylation

One study details the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This process, employing Novozym 435 as a catalyst, optimized various parameters for an efficient reaction, highlighting the compound's importance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Herbicide Metabolism

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has shed light on the metabolic pathways and potential toxicological implications. Such studies are crucial for understanding the environmental and health impacts of widespread herbicide use (Coleman et al., 2000).

Silylation and Heterocycles

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has been studied, leading to the formation of silaheterocyclic benzoxazasiloles. These compounds, due to their unique structures and properties, are of interest in the development of new materials and chemicals (Lazareva et al., 2017).

Conformationally Restricted Analogues

A study focused on the synthesis of conformationally restricted analogues of histamine using cyclopropane rings, demonstrating the utility of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide and its derivatives in exploring bioactive conformations for improved pharmaceutical activity (Kazuta, Matsuda, & Shuto, 2002).

Antioxidant Activity

Another study on novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide explores the effect of hydrogen bonding on the self-assembly process and investigates their antioxidant activity. This illustrates the compound's potential in developing new antioxidant agents (Chkirate et al., 2019).

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-3-2-4-12(7-11)8-13(17)15-9-14(10-16)5-6-14/h2-4,7,16H,5-6,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGIOCZEMUVLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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